D-Gluconic acid, magnesium salt (2:1)

Catalog No.
S644430
CAS No.
3632-91-5
M.F
C12H22MgO14
M. Wt
414.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-Gluconic acid, magnesium salt (2:1)

CAS Number

3632-91-5

Product Name

D-Gluconic acid, magnesium salt (2:1)

IUPAC Name

magnesium;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoate

Molecular Formula

C12H22MgO14

Molecular Weight

414.6 g/mol

InChI

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2/t2*2-,3-,4+,5-;/m11./s1

InChI Key

CTUVIUYTHWPELF-IYEMJOQQSA-L

SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]

Synonyms

boron gluconate, D-gluconate, D-gluconic acid, dextronic acid, gluconate, gluconic acid, gluconic acid, (113)indium-labeled, gluconic acid, (14)C-labeled, gluconic acid, (159)dysprosium-labeled salt, gluconic acid, (99)technecium (5+) salt, gluconic acid, 1-(14)C-labeled, gluconic acid, 6-(14)C-labeled, gluconic acid, aluminum (3:1) salt, gluconic acid, ammonium salt, gluconic acid, calcium salt, gluconic acid, cesium(+3) salt, gluconic acid, cobalt (2:1) salt, gluconic acid, copper salt, gluconic acid, Fe(+2) salt, dihydrate, gluconic acid, lanthanum(+3) salt, gluconic acid, magnesium (2:1) salt, gluconic acid, manganese (2:1) salt, gluconic acid, monolithium salt, gluconic acid, monopotassium salt, gluconic acid, monosodium salt, gluconic acid, potassium salt, gluconic acid, sodium salt, gluconic acid, strontium (2:1) salt, gluconic acid, tin(+2) salt, gluconic acid, zinc salt, lithium gluconate, magnerot, magnesium gluconate, maltonic acid, manganese gluconate, pentahydroxycaproic acid, sodium gluconate, zinc gluconate

Canonical SMILES

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2]

Isomeric SMILES

C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H](C(=O)[O-])O)O)O)O)O.[Mg+2]

Use in Biological Studies

D-Gluconic acid, magnesium salt (2:1) is often used in biological studies to:

  • Investigate the role of magnesium in cellular processes: Magnesium is a crucial cofactor for numerous enzymes involved in various cellular functions, including metabolism, protein synthesis, and signal transduction. Studies utilize D-gluconic acid, magnesium salt (2:1) to assess the impact of magnesium availability on these processes [].
  • Study magnesium transport and homeostasis: Researchers employ D-gluconic acid, magnesium salt (2:1) to examine magnesium transport mechanisms across cell membranes and understand how organisms maintain magnesium balance within their bodies [].
  • Evaluate the effects of magnesium deficiency: D-gluconic acid, magnesium salt (2:1) can be used to create models of magnesium deficiency in cell cultures or animal models, allowing researchers to investigate the consequences of low magnesium levels on various physiological functions [].

Additional Research Applications

D-Gluconic acid, magnesium salt (2:1) also finds use in other areas of scientific research, including:

  • Material science: As a precursor to magnesium-based materials with specific properties, such as biocompatibility or controlled drug release capabilities [].
  • Environmental science: To study the biogeochemical cycling of magnesium in various environmental systems [].

Magnesium gluconate is a mineral supplement derived from gluconic acid, a naturally occurring organic acid produced during glucose fermentation []. It is known for its high oral bioavailability compared to other magnesium salts []. Due to its good tolerance and ease of absorption, magnesium gluconate is a popular choice for addressing magnesium deficiencies [].


Molecular Structure Analysis

Magnesium gluconate consists of two D-gluconic acid molecules bonded to one magnesium cation (Mg²⁺). Each D-gluconic acid molecule has a six-carbon backbone with multiple hydroxyl (-OH) and carboxyl (-COOH) groups []. The key structural feature is the coordination between the magnesium cation and the oxygen atoms from the carboxylate groups of the gluconic acid moieties, forming a stable chelate complex [].


Chemical Reactions Analysis

Synthesis

Magnesium gluconate is commercially produced by the neutralization of D-gluconic acid with magnesium carbonate or magnesium hydroxide [].

2 D-Gluconic Acid + MgCO₃ → Magnesium Gluconate + CO₂ + H₂O []

Decomposition

Magnesium gluconate decomposes upon heating, releasing carbon dioxide and water, leaving behind magnesium oxide as the residue [].

Magnesium Gluconate (Heat) → MgO + CO₂ + H₂O []

Other Reactions

Magnesium gluconate can undergo various reactions depending on the environment. It can react with acids to form the corresponding magnesium salts and gluconic acid. It may also chelate with other metal ions, depending on their binding affinity.


Physical And Chemical Properties Analysis

  • Appearance: White, odorless, crystalline powder [].
  • Molecular Formula: C₁₂H₂₂MgO₁₄ (anhydrous) [].
  • Molecular Weight: 414.60 g/mol (anhydrous) [].
  • Melting Point: Decomposes above 200°C [].
  • Solubility: Highly soluble in water (52%), slightly soluble in alcohol (1%) [].
  • Stability: Stable under normal storage conditions [].

Magnesium is a crucial mineral involved in over 300 biochemical reactions in the human body []. It plays a role in muscle function, nerve transmission, blood sugar control, and bone health []. When taken orally, magnesium gluconate dissociates in the digestive tract, releasing magnesium ions that are then absorbed into the bloodstream. The specific mechanism by which magnesium exerts its effects in various physiological processes is still under investigation [].

UNII

TH52F4317B

Related CAS

526-95-4 (Parent)

Other CAS

3632-91-5

Wikipedia

Magnesium gluconate

Use Classification

YEAST_FOOD; -> JECFA Functional Classes
Cosmetics -> Skin conditioning

General Manufacturing Information

D-Gluconic acid, magnesium salt (2:1): ACTIVE

Dates

Modify: 2023-08-15

Explore Compound Types